molecular formula C8H17NO B2752841 2-(Cyclopentylamino)propan-1-ol CAS No. 1022658-90-7

2-(Cyclopentylamino)propan-1-ol

Cat. No.: B2752841
CAS No.: 1022658-90-7
M. Wt: 143.23
InChI Key: CHJDDDIKQFVCKB-UHFFFAOYSA-N
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Description

2-(Cyclopentylamino)propan-1-ol is an organic compound with the molecular formula C8H17NO and a molecular weight of 143.23 g/mol It is characterized by the presence of a cyclopentylamino group attached to a propanol backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Cyclopentylamino)propan-1-ol typically involves the reaction of cyclopentylamine with an appropriate propanol derivative. One common method is the reductive amination of cyclopentanone with isopropanolamine, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as distillation and crystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(Cyclopentylamino)propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cyclopentyl ketones, while reduction can produce cyclopentylamines .

Scientific Research Applications

2-(Cyclopentylamino)propan-1-ol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Cyclopentylamino)propan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors. In neuropharmacology, it acts as an antagonist of glutamate receptors, thereby modulating neurotransmission and potentially affecting various neurological processes. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Cyclohexylamino)propan-1-ol
  • 2-(Cyclopropylamino)propan-1-ol
  • 2-(Cyclobutylamino)propan-1-ol

Uniqueness

2-(Cyclopentylamino)propan-1-ol is unique due to its specific cyclopentyl group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity .

Properties

IUPAC Name

2-(cyclopentylamino)propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-7(6-10)9-8-4-2-3-5-8/h7-10H,2-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHJDDDIKQFVCKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NC1CCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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